molecular formula C20H24N4O2 B1242472 8-(2-Ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide

8-(2-Ethyl-6-methylbenzylamino)-3-hydroxymethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B1242472
M. Wt: 352.4 g/mol
InChI Key: CKAMGCWTONYLBM-UHFFFAOYSA-N
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Patent
US06313137B1

Procedure details

Ethyl 6-(aminocarbonyl)-8-(2-ethyl-6-methylbenzylamino)-2-methylimidazo[1,2-a]pyridine-3-carboxylate (280 mg, 0.71 mmol) and lithium borohydride (16 mg, 0.71 mmol) were added to tetrahydrofuran (10 ml) and the reaction mixture was refluxed for 70 min. Additional amounts of lithium borohydride (16 mg) and methanol (45 mg, 1.42 mmol) were added and the mixture was refluxed for 80 min. Additional amounts of lithium borohydride (16 mg) and methanol (22 mg, 71 mmol) were added and the mixture was refluxed for 4 h. The reaction mixture was allowed to reach R.T. and water (1 ml) and methanol (5 ml) and was stirred for 40 min. at R.T. The solvents were evaporated under reduced pressure and the residue was added to water and was stirred for 80 min. The crystals were filtered off and washed with water, ethyl acetate/ethanol and diethyl ether to give the desired product (115 mg, 46%).
Name
Ethyl 6-(aminocarbonyl)-8-(2-ethyl-6-methylbenzylamino)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Quantity
45 mg
Type
solvent
Reaction Step Two
Quantity
16 mg
Type
reactant
Reaction Step Three
Quantity
22 mg
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1[CH:5]=[C:6]([NH:19][CH2:20][C:21]2[C:26]([CH3:27])=[CH:25][CH:24]=[CH:23][C:22]=2[CH2:28][CH3:29])[C:7]2[N:8]([C:10]([C:14](OCC)=[O:15])=[C:11]([CH3:13])[N:12]=2)[CH:9]=1)=[O:3].[BH4-].[Li+].O1CCCC1>CO.O>[CH2:28]([C:22]1[CH:23]=[CH:24][CH:25]=[C:26]([CH3:27])[C:21]=1[CH2:20][NH:19][C:6]1[C:7]2[N:8]([C:10]([CH2:14][OH:15])=[C:11]([CH3:13])[N:12]=2)[CH:9]=[C:4]([C:2]([NH2:1])=[O:3])[CH:5]=1)[CH3:29] |f:1.2|

Inputs

Step One
Name
Ethyl 6-(aminocarbonyl)-8-(2-ethyl-6-methylbenzylamino)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Quantity
280 mg
Type
reactant
Smiles
NC(=O)C=1C=C(C=2N(C1)C(=C(N2)C)C(=O)OCC)NCC2=C(C=CC=C2C)CC
Name
Quantity
16 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
16 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
45 mg
Type
solvent
Smiles
CO
Step Three
Name
Quantity
16 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
22 mg
Type
solvent
Smiles
CO
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 80 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 70 min
Duration
70 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 80 min
Duration
80 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to reach R.T.
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added to water
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with water, ethyl acetate/ethanol and diethyl ether

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C(C)C1=C(CNC=2C=3N(C=C(C2)C(=O)N)C(=C(N3)C)CO)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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